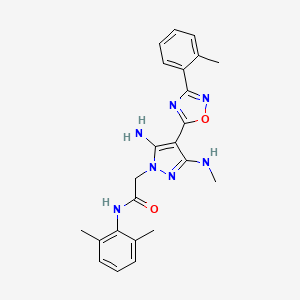

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with an amino-methylamino group, a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl moiety, and an N-(2,6-dimethylphenyl)acetamide side chain.

Properties

IUPAC Name |

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c1-13-8-5-6-11-16(13)21-27-23(32-29-21)18-20(24)30(28-22(18)25-4)12-17(31)26-19-14(2)9-7-10-15(19)3/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVFVGDVFLQBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activity due to the presence of functional groups such as oxadiazole and pyrazole rings. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 425.49 g/mol. Its structure includes:

- Oxadiazole moiety : Known for diverse biological activities.

- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.

- Acetamide group : Contributes to the compound's reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of the compound is primarily characterized by its inhibitory effects on cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.

Inhibition of Cholinesterases

Recent studies have demonstrated that derivatives of oxadiazole and pyrazole exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Notable Features |

|---|---|---|---|

| Standard (Donepezil) | 33.65 ± 3.50 | 35.80 ± 4.60 | Benchmark for comparison |

| Compound under study | 12.8 - 99.2 | 53.1 - 99.2 | Moderate dual inhibition |

The compound's IC50 values indicate its potential effectiveness compared to established drugs, suggesting it may serve as a promising candidate in drug development for cognitive disorders .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the substituents on the oxadiazole and pyrazole rings can significantly influence biological activity. For example:

- The introduction of electron-withdrawing groups (like nitro groups) enhances inhibitory potency against AChE.

- Conversely, bulky substituents tend to reduce activity due to steric hindrance.

Key Findings from SAR Studies

- Substituent Effects : The position and nature of substituents on the aryl rings were crucial for determining inhibitory activity.

- Functional Group Variations : Compounds with methoxy or dimethylamino groups showed improved binding affinities compared to those with simple alkyl groups .

Case Studies

- Neuroprotective Properties : A study highlighted that certain derivatives exhibited neuroprotective effects alongside cholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases .

- Docking Studies : Molecular docking simulations have been employed to predict binding affinities with target proteins, supporting experimental findings regarding the compound's mechanism of action.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Oxadiazole moiety | Known for diverse biological activities; often used in drug development. |

| Pyrazole ring | Provides a basic framework for further functionalization and potential pharmacological effects. |

| Acetamide structure | Commonly found in medicinal chemistry; enhances solubility and bioavailability. |

Research indicates that compounds similar to 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide exhibit various biological activities:

Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth significantly. For instance:

- Compounds with similar structures demonstrated percent growth inhibitions (PGIs) against several cancer cell lines, including SNB-19 and OVCAR-8, with PGIs exceeding 85% .

Enzyme Inhibition

The oxadiazole and pyrazole components may contribute to the inhibition of important enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating neurodegenerative diseases . Molecular docking studies suggest that this compound can effectively interact with these enzymes, potentially serving as a reversible inhibitor.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : Achieved through condensation reactions.

- Introduction of the Pyrazole Structure : Accomplished via cyclization.

- Final Acylation Step : Attaching the acetamide group to complete the synthesis.

This multi-step process reflects the compound's complexity and versatility for further derivatization aimed at enhancing biological activity .

Acetylcholinesterase Inhibition

Research has shown that compounds similar to this one can exhibit IC50 values ranging from 5.80 µM to 40.80 µM for AChE inhibition, indicating potential efficacy comparable to established medications like Donepezil .

Neuroprotective Effects

Studies indicate that compounds featuring the oxadiazole moiety can provide neuroprotective effects by inhibiting cholinesterases, thereby enhancing cholinergic transmission in models of neurodegeneration .

Comparison with Similar Compounds

Key Observations :

- The oxadiazole ring in the target compound may confer greater metabolic stability compared to sulfur-containing dithiazoles, which are prone to oxidation .

- Unlike the anti-exudative acetamide-triazoles in , the target compound’s pyrazole-oxadiazole system could target different pathways (e.g., kinase inhibition) due to its nitrogen-rich heterocycles .

Pharmacological Activity

While direct bioactivity data for the target compound is absent, analogs provide insights:

- Dithiazole Derivatives : Exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and antitumor activity (IC₅₀: 10–50 µM in HeLa cells) via intercalation or enzyme inhibition .

- Acetamide-Triazoles : Demonstrated 70–85% inhibition of edema in rodent models at 10 mg/kg, comparable to diclofenac sodium .

- Target Compound : The o-tolyl group may enhance binding to hydrophobic enzyme pockets, while the dimethylphenyl acetamide could mimic tyrosine kinase inhibitors (e.g., imatinib analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.